molecular formula C20H25NO3 B5973664 ethyl 1-(2-butynoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate

ethyl 1-(2-butynoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate

Cat. No. B5973664
M. Wt: 327.4 g/mol
InChI Key: RAUJSPMENBQRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-butynoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as Tetrodotoxin (TTX), is a potent neurotoxin found in various species of pufferfish, newts, and other marine organisms. TTX is known for its ability to block voltage-gated sodium channels, which are essential for the propagation of action potentials in nerve cells. This property makes TTX a valuable tool in scientific research, particularly in the study of ion channels and the nervous system.

Mechanism of Action

TTX works by blocking voltage-gated sodium channels, which are essential for the propagation of action potentials in nerve cells. When TTX binds to a sodium channel, it prevents the influx of sodium ions into the cell, which in turn prevents the depolarization of the cell membrane and the propagation of action potentials.
Biochemical and Physiological Effects:
TTX has a variety of biochemical and physiological effects, including the inhibition of nerve cell activity and the prevention of muscle contraction. TTX is highly toxic and can cause paralysis and death in humans and other animals.

Advantages and Limitations for Lab Experiments

TTX is a valuable tool in scientific research due to its ability to selectively block voltage-gated sodium channels. However, TTX is highly toxic and must be handled with care. Additionally, TTX is expensive and difficult to obtain, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of TTX, including the development of new drugs for the treatment of pain and the study of TTX-resistant organisms. Additionally, there is ongoing research into the biosynthesis of TTX, which could lead to more efficient and cost-effective methods of production. Finally, there is interest in the use of TTX as a tool for the study of other ion channels and the nervous system.

Synthesis Methods

TTX can be synthesized using a variety of methods, including isolation from natural sources, chemical synthesis, and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create TTX from simple starting materials. Biosynthesis involves the use of genetically modified organisms to produce TTX. Isolation from natural sources involves the extraction of TTX from pufferfish or other organisms that contain the toxin.

Scientific Research Applications

TTX has a wide range of scientific research applications, including the study of ion channels, the nervous system, and pain. TTX is commonly used to study voltage-gated sodium channels, which are essential for the propagation of action potentials in nerve cells. TTX is also used to study the effects of sodium channel blockers on the nervous system and to develop new drugs for the treatment of pain.

properties

IUPAC Name

ethyl 1-but-2-ynoyl-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-9-18(22)21-13-8-12-20(15-21,19(23)24-5-2)14-17-11-7-6-10-16(17)3/h6-7,10-11H,5,8,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUJSPMENBQRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C#CC)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-butynoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.